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Compound of Interest

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-
Compound Name:
dione

Cat. No.: B146869

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation and
characterization of the chemical compound identified by CAS number 133137-34-5. The correct
chemical name for this substance is 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This document
details the synthetic methodology, spectroscopic and spectrometric characterization, and
potential biological significance of this compound, with a focus on its classification within the
broader family of pyrrole-2,5-dione derivatives. These derivatives are of significant interest in
medicinal chemistry due to their diverse biological activities, including anti-inflammatory,
anxiolytic, and cholesterol absorption inhibitory properties.

Chemical Structure and Properties

The compound with CAS number 133137-34-5 is an N-substituted maleimide derivative. The
core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide ring, attached to
a 2-ethoxyphenyl group via the nitrogen atom.

Molecular Formula: C12H11NO3[1]

Molecular Weight: 217.22 g/mol [1]
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Chemical Structure:

Synthesis and Experimental Protocol

The synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through a well-
established method for the preparation of N-aryl maleimides: the condensation of an aniline
derivative with maleic anhydride, followed by cyclization. While a specific protocol for the 2-
ethoxy derivative is not extensively detailed in the available literature, the following procedure
is based on the synthesis of the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and
is expected to yield the target compound.[2]

General Experimental Protocol: Synthesis of N-Aryl
Maleimides

This protocol describes a two-step, one-pot synthesis. The first step is the formation of the
maleamic acid intermediate, and the second is the dehydrative cyclization to the maleimide.

Materials:

e 2-Ethoxyaniline

e Maleic Anhydride

e Glacial Acetic Acid

e Sodium Acetate (anhydrous)

e Diethyl Ether

e Crushed Ice

o Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve equimolar quantities of 2-ethoxyaniline and maleic anhydride in glacial
acetic acid.
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o Formation of Maleamic Acid: Stir the mixture at room temperature for 2-3 hours. The reaction
progress can be monitored by thin-layer chromatography (TLC).

o Cyclization: To the reaction mixture, add a catalytic amount of anhydrous sodium acetate.
Heat the mixture to reflux and maintain for 2-3 hours.

o Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to
room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice with
constant stirring.

» |solation: The solid product that precipitates out is collected by vacuum filtration.

 Purification: Wash the solid with cold water and then with a small amount of cold diethyl
ether to remove any unreacted starting materials. The crude product can be further purified
by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Synthesis Workflow for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Structure Elucidation and Characterization Data

The structure of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is confirmed through various
spectroscopic and spectrometric techniques. While the exact experimental data for this specific
compound is not readily available in peer-reviewed literature, the following tables summarize

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b146869?utm_src=pdf-body-img
https://www.benchchem.com/product/b146869?utm_src=pdf-body
https://www.benchchem.com/product/b146869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

the expected quantitative data based on the analysis of closely related N-substituted

maleimides.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H-NMR Data (CDClIs, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.3-75 m 4H
(CeHa)
Olefinic protons
~6.8 s 2H
(CH=CH)
Methylene protons (O-
~4.1 q 2H Y P (
CH2-CHs3)
Methyl protons (O-
~1.4 t 3H P (
CH2-CHs5)
Table 2: Predicted 13C-NMR Data (CDCls, 100 MHz)
Chemical Shift (6, ppm) Assignment
~170 Carbonyl carbons (C=0)
~155 Aromatic carbon (C-O)
~134 Olefinic carbons (CH=CH)
~120-130 Aromatic carbons (CeHa)
~112 Aromatic carbon
~64 Methylene carbon (O-CHz)
~15 Methyl carbon (CHs)

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.rsc.org/suppdata/d2/cy/d2cy00545j/d2cy00545j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted Mass Spectrometry Data

Technique Expected m/z Interpretation

Electron lonization (EI) 217 [M]* (Molecular lon)

Potential Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide range of pharmacological
activities, with anti-inflammatory effects being one of the most prominent. These compounds
have been reported to inhibit the production of pro-inflammatory mediators.[4] One of the key
mechanisms underlying inflammation is the activation of the NF-kB (nuclear factor kappa-light-
chain-enhancer of activated B cells) signaling pathway. It is plausible that 1-(2-
ethoxyphenyl)-1H-pyrrole-2,5-dione could exert anti-inflammatory effects by modulating this
pathway.

Postulated Anti-Inflammatory Signaling Pathway

The diagram below illustrates a simplified representation of the NF-kB signaling pathway and a
hypothetical point of inhibition by a pyrrole-2,5-dione derivative.
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Hypothetical Inhibition of NF-kB Pathway
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Caption: Hypothetical inhibition of the NF-kB signaling pathway by CAS 133137-34-5.
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Conclusion

The compound with CAS 133137-34-5, identified as 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-
dione, is a member of the pharmacologically relevant N-substituted maleimide family. Its
structure can be reliably elucidated through standard spectroscopic and spectrometric
methods, and it can be synthesized via a straightforward condensation reaction. The structural
motifs present in this molecule suggest a potential for biological activity, particularly in the
context of anti-inflammatory pathways. This technical guide provides a foundational
understanding for researchers and professionals in drug development who are interested in the
synthesis, characterization, and potential applications of this and related compounds. Further
investigation is warranted to fully characterize its biological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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